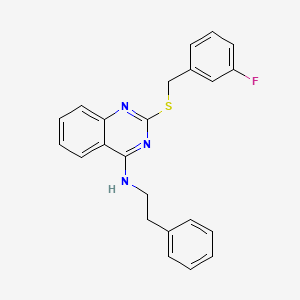

2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine

Description

Early Discoveries and Structural Evolution

The quinazoline nucleus was first synthesized in 1869 by Griess, who produced 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogens with anthranilic acid. However, the parent quinazoline structure remained elusive until 1903, when Gabriel developed a reliable synthesis via decarboxylation of quinazoline-2-carboxylic acid. These early investigations revealed the scaffold's unique electronic properties, particularly the polarization of the 3,4-double bond and the non-equivalence of the two nitrogen atoms, which later became critical for biological activity.

The 20th century saw systematic exploration of substitution patterns, with Bischler and Lang's work on decarboxylation pathways enabling access to diverse derivatives. By the 1950s, researchers recognized that benzene ring fusion substantially altered pyrimidine reactivity, creating distinct hydrophobic and hydrogen-bonding regions. This understanding laid the groundwork for the development of 4-anilinoquinazolines in the 1990s, which became the foundation for first-generation EGFR tyrosine kinase inhibitors like gefitinib.

Pharmacological Milestones

Key breakthroughs in quinazoline medicinal chemistry include:

- Antihypertensive agents : The discovery that 2-arylquinazolin-4-ones could modulate angiotensin II receptors in the 1970s

- Anticancer therapeutics : Development of 4-anilinoquinazolines as EGFR inhibitors in the 1990s, culminating in FDA approval of erlotinib in 2004

- Antiplatelet agents : Identification of 2-thioether quinazolinones as ADP receptor antagonists in the 2010s

These advances demonstrated the scaffold's versatility, with activity modulation achievable through strategic substitution at positions 2, 4, 6, and 7 of the bicyclic system.

Properties

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3S/c24-19-10-6-9-18(15-19)16-28-23-26-21-12-5-4-11-20(21)22(27-23)25-14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFRVXLAIKTVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common synthetic route involves the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

Introduction of 3-Fluorobenzylthio Group: The 3-fluorobenzylthio group can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl chloride and thiourea.

Attachment of Phenethylamine Moiety: The phenethylamine moiety can be attached through reductive amination reactions using phenethylamine and suitable reducing agents like sodium cyanoborohydride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.

Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

Overview

2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline class. This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structure, featuring a quinazoline core and specific functional groups, contributes to its potential efficacy in various therapeutic contexts.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of novel compounds with enhanced properties.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against various bacterial strains.

- Antiviral Properties : Research is ongoing to evaluate its effectiveness against viral infections.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound for various diseases:

- Cancer Treatment : Studies indicate that it may inhibit specific kinases involved in cancer cell signaling pathways, potentially leading to new cancer therapies.

- Inhibition of Carbonic Anhydrases : The compound has been identified as a selective inhibitor of human carbonic anhydrases IX and XII, which are implicated in tumor growth and metastasis.

Recent studies have evaluated the antitumor activity of this compound against various cancer cell lines. The growth inhibitory concentration (GI50) values have been compared to standard chemotherapeutics:

These findings indicate that structural modifications can significantly impact the antitumor potency of quinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

The compound 2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine is part of a broader class of quinazoline derivatives, which have garnered attention for their diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, focusing on its antitumor properties and inhibition of carbonic anhydrase (CA).

Synthesis

The synthesis of quinazoline derivatives typically involves multi-step reactions that introduce various substituents to enhance biological activity. For instance, the compound can be synthesized through a reaction involving 2-mercaptoquinazolinones and appropriate alkyl halides under basic conditions. The presence of the 3-fluorobenzyl group is particularly significant as it may influence the lipophilicity and overall biological activity of the compound.

Antitumor Activity

Recent studies have demonstrated that quinazoline derivatives exhibit promising antitumor activity. For instance, a series of related compounds were evaluated for their in vitro antitumor efficacy against various cancer cell lines. The growth inhibitory concentration (GI50) values for several compounds were reported, indicating their effectiveness compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and gefitinib.

| Compound | GI50 (µM) | Reference |

|---|---|---|

| This compound | TBD | This study |

| N-(4-Chlorophenyl)-2-thioacetamide | 17.90 | |

| N-(3,4,5-trimethoxybenzyl)-2-thiopropanamide | 6.33 | |

| 5-Fluorouracil | 18.60 | |

| Gefitinib | 3.24 |

The study highlighted that compounds with similar structures to This compound exhibited GI50 values ranging from 6.33 µM to 18.60 µM, suggesting that modifications in the quinazoline structure can significantly impact antitumor potency.

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are enzymes that play vital roles in physiological processes such as respiration and acid-base balance. Inhibitors of these enzymes have therapeutic applications in treating conditions like glaucoma and certain types of cancer.

Research has shown that various quinazoline derivatives can selectively inhibit different isoforms of carbonic anhydrase. For example:

| Compound | Isoform Inhibited | Ki (nM) | Reference |

|---|---|---|---|

| Compound A | hCA I | 567.6–940.3 | |

| Compound B | hCA II | 16.9–21.3 | |

| Compound C (similar structure) | hCA IX | TBD | This study |

The inhibition constants (Ki) indicate the potency of these compounds as inhibitors, with lower values signifying higher potency.

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in preclinical settings:

- Antitumor Efficacy : In one study, a derivative similar to This compound was tested against multiple cancer cell lines, showing significant inhibition of cell proliferation.

- Mechanistic Studies : Another investigation focused on the mechanisms by which these compounds induce apoptosis in cancer cells, revealing pathways involving caspase activation and mitochondrial dysfunction.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thioether formation. For example, reacting a quinazolin-4-amine precursor with 3-fluorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Key intermediates should be verified via LC-MS and H NMR .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- H/C NMR : Confirm substitution patterns (e.g., aromatic protons, fluorobenzyl group).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] peak).

- FT-IR : Identify thioether (C-S-C, ~650 cm) and amine (N-H, ~3300 cm) bonds.

- X-ray crystallography (if crystals are obtainable): Resolve 3D structure and confirm regiochemistry .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer :

- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity.

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates .

Q. How should stability and storage conditions be optimized?

- Methodological Answer : Store the compound in a desiccator at -20°C under inert gas (argon) to prevent oxidation of the thioether group. Monitor stability via periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient). Avoid exposure to light and moisture .

Advanced Research Questions

Q. How can QSAR models guide the optimization of bioactivity in quinazolin-4-amine derivatives?

- Methodological Answer : Use Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate substituent effects (e.g., electron-withdrawing fluorine, thioether linker) with bioactivity. Train models using datasets of IC₅₀ values from kinase inhibition assays. Validate with leave-one-out cross-validation (q² > 0.5) and external test sets .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., ATCC-validated), incubation times, and solvent controls.

- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., assay pH, serum concentration).

- Mechanistic studies : Use siRNA knockdown or CRISPR to isolate target pathways (e.g., EGFR inhibition vs. off-target effects) .

Q. What in silico strategies predict pharmacokinetic properties like solubility and bioavailability?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability.

- Physicochemical modeling : Use SwissADME to calculate LogP (target <5), topological polar surface area (TPSA <140 Ų), and Rule of Five compliance.

- MD simulations (GROMACS) : Assess membrane permeability via free-energy profiles in lipid bilayers .

Q. How to design analogs for improved selectivity toward cancer targets?

- Methodological Answer : Introduce bulky substituents (e.g., tert-butyl) at the phenethyl group to enhance steric hindrance against off-target kinases. Replace the fluorobenzyl group with bioisosteres (e.g., chlorobenzyl) to modulate electronic effects. Validate selectivity via kinome-wide profiling (e.g., KINOMEscan) .

Q. What experimental approaches validate binding mechanisms in enzyme inhibition?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, kₑ) to purified kinase domains.

- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS).

- X-ray co-crystallography : Resolve ligand-enzyme interactions (e.g., hydrogen bonds with hinge regions) .

Q. How to assess structure-property relationships for aqueous solubility?

- Methodological Answer :

Synthesize derivatives with polar groups (e.g., hydroxyl, morpholine) at the quinazoline 2-position. Measure solubility via shake-flask method (UV-Vis quantification). Correlate with computed descriptors (e.g., Hansen solubility parameters) to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.